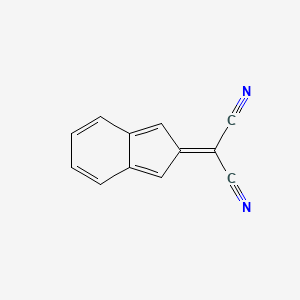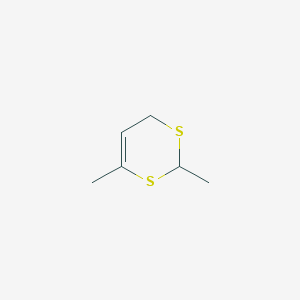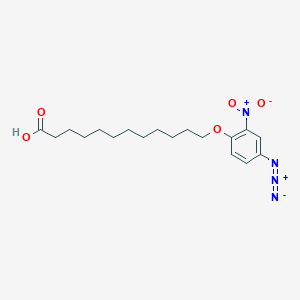
Ethanedione, 1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- is a complex organic compound characterized by its unique structure, which includes a central phenylene ring substituted with tetramethyl groups and flanked by ethanedione groups attached to phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2,3,5,6-tetramethyl-1,4-phenylenediamine with benzil (diphenylethanedione) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanedione groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the central phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as its role in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzil (Diphenylethanedione): A simpler analog with similar ethanedione groups but without the tetramethyl-substituted phenylene ring.
Tetramethylbenzene: Shares the tetramethyl-substituted phenylene ring but lacks the ethanedione groups.
Quinones: Compounds with similar oxidation states and potential reactivity.
Uniqueness
Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- is unique due to its combination of structural features, including the tetramethyl-substituted phenylene ring and the ethanedione groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
106877-53-6 |
|---|---|
Molekularformel |
C26H22O4 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
1-phenyl-2-[2,3,5,6-tetramethyl-4-(2-oxo-2-phenylacetyl)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C26H22O4/c1-15-16(2)22(26(30)24(28)20-13-9-6-10-14-20)18(4)17(3)21(15)25(29)23(27)19-11-7-5-8-12-19/h5-14H,1-4H3 |
InChI-Schlüssel |
PJXZTLDBNPQXNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C(=O)C(=O)C2=CC=CC=C2)C)C)C(=O)C(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)
![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
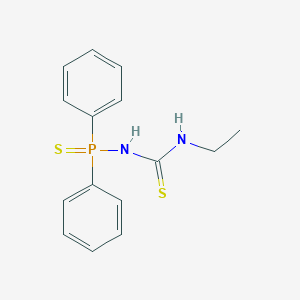
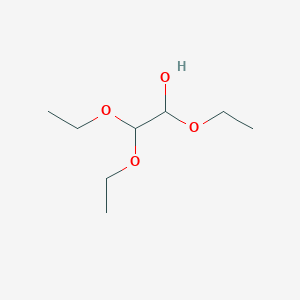

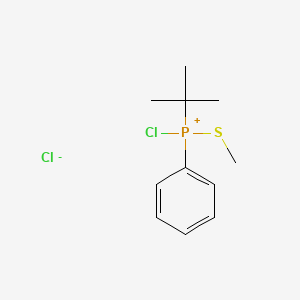
![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
